4-(2,6-Dimethylmorpholin-4-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride
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Overview
Description
4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Also used for skin conditions and has similar biological activities.
Angelicin: Known for its antimicrobial and anticancer properties.
The uniqueness of 4-(2,6-Dimethylmorpholin-4-yl)-1benzofuro[3,2-d]pyrimidine;hydrochloride lies in its specific structural features and the combination of the benzofuran, pyrimidine, and morpholine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-[1]benzofuro[3,2-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-10-7-19(8-11(2)20-10)16-15-14(17-9-18-16)12-5-3-4-6-13(12)21-15;/h3-6,9-11H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCBBUFXQMOYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2OC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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